molecular formula C10H7FN2O B2878356 7-fluoro-4-methoxy-1H-indole-2-carbonitrile CAS No. 1379247-05-8

7-fluoro-4-methoxy-1H-indole-2-carbonitrile

Cat. No.: B2878356
CAS No.: 1379247-05-8
M. Wt: 190.177
InChI Key: RGPPPJDPFGMCFV-UHFFFAOYSA-N
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Description

7-Fluoro-4-methoxy-1H-indole-2-carbonitrile (CAS: Not listed in search results, Molecular Formula: C 10 H 7 FN 2 O, SMILES: COC1=C2C=C(NC2=C(C=C1)F)C#N ) is a synthetically versatile fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a fundamental structural subunit found in numerous natural products and FDA-approved pharmaceuticals, and its functionalization with specific substituents, such as a fluorine atom and a carbonitrile group, is a established strategy to modulate the compound's physicochemical properties and biological activity . The incorporation of fluorine at the 7-position of the indole ring is a critical design element, as it can enhance the molecule's metabolic stability and lipophilicity, thereby improving its bioavailability and binding affinity for target proteins . The 2-carbonitrile group serves as a valuable synthetic handle for further chemical transformations to generate a diverse array of functionalized indoles, making this compound a key building block for constructing more complex molecular architectures . This compound is a valuable precursor in cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck reactions, which are used to introduce structural diversity at the 3-position of the indole ring . Researchers utilize this and related fluorinated indole derivatives to develop novel therapeutic agents, with documented applications in the investigation of anticancer , antiviral , and enzyme inhibitory activities . The structure is closely related to other biologically active molecules, including serotonin and melatonin analogues, highlighting its relevance in neuroscientific research . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-4-methoxy-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c1-14-9-3-2-8(11)10-7(9)4-6(5-12)13-10/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPPPJDPFGMCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379247-05-8
Record name 7-fluoro-4-methoxy-1H-indole-2-carbonitrile
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Preparation Methods

The synthesis of 7-fluoro-4-methoxy-1H-indole-2-carbonitrile typically involves multiple steps. One common method starts with the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced with tributyltin hydride (Bu3SnH) to yield 4-(methoxymethyl)-2-methylindole . Another method involves the reaction of N-(2-fluorophenyl)-2-isoxazoline with concentrated sulfuric acid, followed by recrystallization from ethyl acetate to obtain the desired product .

Chemical Reactions Analysis

7-Fluoro-4-methoxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 7-fluoro-4-methoxy-1H-indole-2-carbonitrile involves cyclization reactions to form the indole structure, potentially using methods like Fischer Indole Synthesis or Bartoli Indole Synthesis. These methods involve reacting hydrazine derivatives or nitroarenes with Grignard reagents.

Potential Applications

While specific data on this compound's mechanism of action remains limited, studies on similar compounds suggest potential biological activities, including anti-inflammatory and anticancer properties. The fluorine substituent may enhance lipophilicity, which facilitates cellular uptake.

Anticancer Activity

  • Inhibition of Tubulin Polymerization: Indole derivatives, including those with a carbonitrile group, have demonstrated significant tubulin polymerization inhibitory activity . For instance, compound 1 (Figure 4) showed an IC50 of 5.0 µM against Huh7 hepatocellular carcinoma cells . These compounds induce G2/M-phase cell cycle arrest, leading to apoptotic cell death .
  • Reversal of Multidrug Resistance: Introducing electron-withdrawing fluorine substituents at specific positions of the indole ring can enhance the reversal activity of P-glycoprotein (P-gp) inhibitors . For example, fluorinated derivative 14b (5-F) showed promising reversal activity in MCF-7/ADR cells .
  • Inhibition of VEGFR-2 Signaling: Some 4-fluoroindole derivatives are designed and synthesized to inhibit the VEGFR-2 signaling pathway, a promising approach for cancer treatment .
  • Growth Inhibitory Activities on HCC Cells: Fluorinated indolin-2-one derivatives have shown growth inhibitory activities on HCC cells. The 6-monofluorinated indolin-2-one 16l was found to be the most potent compound in a series, with IC50 values of 0.09 μM (HuH7) and 0.36 μM (Hep3B), superior to sunitinib and sorafenib .

Antimicrobial Activity

Indole-containing metal complexes have shown superior inhibitory properties against S. aureus and E. coli bacteria compared to the ligands alone .

Case Studies and Research Findings

  • Indole-Containing Metal Complexes: Researchers have explored the use of indole-containing metal complexes to enhance biological activity. For example, ligands L1a and L1b were found to be the most potent derivatives against MCF-7 cells (IC50 in the low-micromolar range) and HCT-116 cell lines .
  • N-Alkoxy I3C Derivatives: N-alkoxy I3C derivatives have shown increased efficacy in growth arrest of indole-treated human breast cancer cells. N-butoxy I3C, for example, demonstrated a 470-fold lower concentration for half-maximal growth arrest responses compared to I3C .

Handling and Safety Precautions

Mechanism of Action

The mechanism of action of 7-fluoro-4-methoxy-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares 7-fluoro-4-methoxy-1H-indole-2-carbonitrile with analogous indole derivatives reported in the literature:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference
This compound 7-F, 4-OCH₃, 2-CN Nitrile, Methoxy, Fluoro Intermediate for drug discovery -
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-CONH- Amide, Fluoro Anticancer agent (hypothesized)
3-(4-Fluorophenyl)-5-hydroxy-1H-benzo[g]indole-4-carbonitrile 4-FPh, 4-CN, 5-OH Nitrile, Hydroxy, Fluoro Fluorescent probe candidate
7-Bromo-4-fluoro-1H-indole-2-carboxylic acid 7-Br, 4-F, 2-COOH Carboxylic acid, Bromo, Fluoro Synthetic intermediate
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile 2-NH₂, 3-CN, 5-OH Nitrile, Amino, Hydroxy Fluorescent tagging applications
Key Observations:
  • Fluorine Position : Fluorine at position 7 (target compound) vs. position 5 () alters electronic effects. The 7-fluoro substituent may enhance π-stacking interactions in drug-receptor binding compared to 5-fluoro derivatives .
  • Nitrile vs. Carboxylic Acid : The nitrile group in the target compound offers metabolic stability over carboxylic acid derivatives (e.g., 7-bromo-4-fluoro-1H-indole-2-carboxylic acid ), which are prone to ionization at physiological pH.
  • Methoxy Group: The 4-methoxy group in the target compound improves solubility compared to non-polar substituents (e.g., bromo in ), critical for bioavailability.

Physicochemical and Spectral Comparisons

Melting Points and Stability:
  • The target compound’s melting point is expected to be >200°C (inferred from similar nitrile-containing indoles, e.g., 250–252°C for 3-(4-fluorophenyl)-5-hydroxy-1H-benzo[g]indole-4-carbonitrile ).
  • In contrast, amide derivatives (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit lower melting points (249–250°C) due to reduced crystallinity .
Spectral Data:
  • IR Spectroscopy : The nitrile group in the target compound would show a sharp peak near ~2220 cm⁻¹, consistent with other nitriles (e.g., 2204 cm⁻¹ in ).
  • ¹H-NMR : The methoxy group at position 4 would resonate as a singlet near δ 3.8–4.0 ppm, distinct from amide NH signals (δ 12.1–12.3 ppm in ).

Biological Activity

Overview

7-Fluoro-4-methoxy-1H-indole-2-carbonitrile is a fluorinated indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The presence of the fluorine atom and the methoxy group enhances its pharmacological properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8FNO\text{C}_10\text{H}_8\text{F}\text{N}\text{O}

This structure includes:

  • Fluorine atom at the 7-position, which can enhance lipophilicity and influence receptor binding.
  • Methoxy group at the 4-position, which may affect the compound's electronic properties and solubility.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, one study demonstrated that indole derivatives had promising antiproliferative effects against human colon carcinoma cell lines, with IC50 values comparable to established anticancer drugs .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundHCT-116 (colon)TBD
Indole Derivative AMCF-7 (breast)5.0
Indole Derivative BPC-3 (prostate)10.0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, potentially modulating signaling pathways associated with tumor growth.

Study on Anticancer Activity

In a recent study, researchers synthesized several indole derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell growth in vitro. The study utilized MTT assays to determine cell viability and apoptosis assays to evaluate the mechanism of cell death .

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of related indole compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines in cellular models, indicating potential therapeutic applications in inflammatory diseases .

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